

Structure and properties of Z-Phe-Arg-OMe HCl

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Compound of Interest

Compound Name: *Z-Phe-arg-ome hcl*

CAS No.: *113715-88-1*

Cat. No.: *B568590*

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Technical Guide: Z-Phe-Arg-OMe HCl

Structure, Properties, and Kinetic Applications in Protease Research

Executive Summary

Z-Phe-Arg-OMe HCl (Carbobenzoxy-L-phenylalanyl-L-arginine methyl ester hydrochloride) is a synthetic dipeptide substrate designed for the kinetic characterization of serine and cysteine proteases. It is particularly valued for profiling enzymes with specificity for basic residues at the P1 position and hydrophobic residues at the P2 position, such as Trypsin, Papain, and Tissue Kallikrein (KLK1).

Unlike its fluorogenic counterpart (Z-Phe-Arg-AMC), the methyl ester (OMe) derivative is primarily used in esterase activity assays, where hydrolysis is monitored via potentiometric titration (pH-stat) or coupled colorimetric indicators. Its utility lies in its high turnover rate (), driven by the labile methyl ester leaving group.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

- Common Name: **Z-Phe-Arg-OMe HCl**^{[1][2]}
- Systematic Name: Methyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)-5-guanidinopentanoate hydrochloride
- Synonyms: Cbz-Phe-Arg-OMe; N-alpha-Carbobenzoxy-L-phenylalanyl-L-arginine methyl ester HCl.
- CAS Number: Note: While the free base and related AMC derivatives (CAS 65147-22-0) are common, the specific CAS for the OMe HCl salt is often vendor-specific or custom synthesized. It is distinct from Z-Arg-OH (CAS 56672-63-0).

Molecular Specifications

Property	Data
Molecular Formula	
Molecular Weight	505.99 g/mol (approx. based on monohydrochloride)
Purity Standard	Typically (HPLC)
Salt Form	Hydrochloride (to stabilize the guanidino group)

Structural Architecture

The molecule is engineered with three functional domains:

- N-Terminal Protection (Z-Group): The Benzyloxycarbonyl (Cbz or Z) group mimics a peptide bond, protecting the N-terminus from aminopeptidases and increasing hydrophobicity to improve binding at the enzyme's S3/S4 subsites.
- Recognition Motif (Phe-Arg):
 - P2 Phenylalanine (Phe): Provides a bulky hydrophobic side chain that anchors into the S2 hydrophobic pocket of enzymes like Papain and Kallikrein, significantly lowering

- P1 Arginine (Arg): The positively charged guanidinium group forms a critical salt bridge with the anionic aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
- C-Terminal Activation (OMe): The methyl ester is a small, uncharged leaving group. It renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the catalytic serine or cysteine.

Physicochemical Properties[3][4][5][6][7][8]

Parameter	Description
Appearance	White to off-white lyophilized powder.
Solubility	Soluble in organic solvents (Methanol, DMSO, DMF). Sparingly soluble in pure water; solubility improves in acidic buffers or with <5% organic co-solvent.
Stability	Hygroscopic. The ester bond is susceptible to spontaneous hydrolysis at alkaline pH (>8.5). Store at -20°C with desiccant.
pKa	The guanidino group of Arginine has a pKa 12.5. The compound remains cationic at physiological pH.

Biochemical Applications & Mechanism[8]

Substrate Specificity

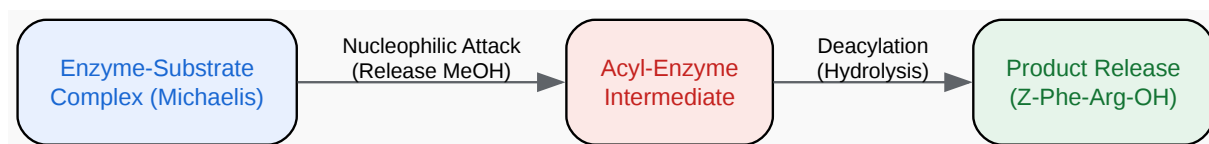
Z-Phe-Arg-OMe is a "gold standard" substrate for defining the S2-S1 specificity of proteases.

- Tissue Kallikrein (hK1): Exhibits extremely high specificity for the Phe-Arg motif. The hydrophobic P2 Phe is essential for efficient catalysis, distinguishing hK1 from plasma kallikrein.

- Papain & Cathepsin B/L: Cysteine proteases strongly prefer bulky hydrophobic residues (Phe) at P2 due to the topology of their S2 subsite.
- Trypsin: While Trypsin accepts any basic P1 residue (Arg/Lys), the addition of the Z-Phe moiety increases compared to simple esters like TAME (Tos-Arg-OMe) by providing secondary interactions.

Mechanism of Action

The hydrolysis follows the canonical serine/cysteine protease mechanism involving an Acyl-Enzyme Intermediate.



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Figure 1: Catalytic pathway for Z-Phe-Arg-OMe hydrolysis. The rate-limiting step is often deacylation for ester substrates.

Experimental Protocol: Potentiometric Assay (pH-Stat)

Objective: Quantify enzymatic activity by measuring the protons released during ester hydrolysis. Reaction:

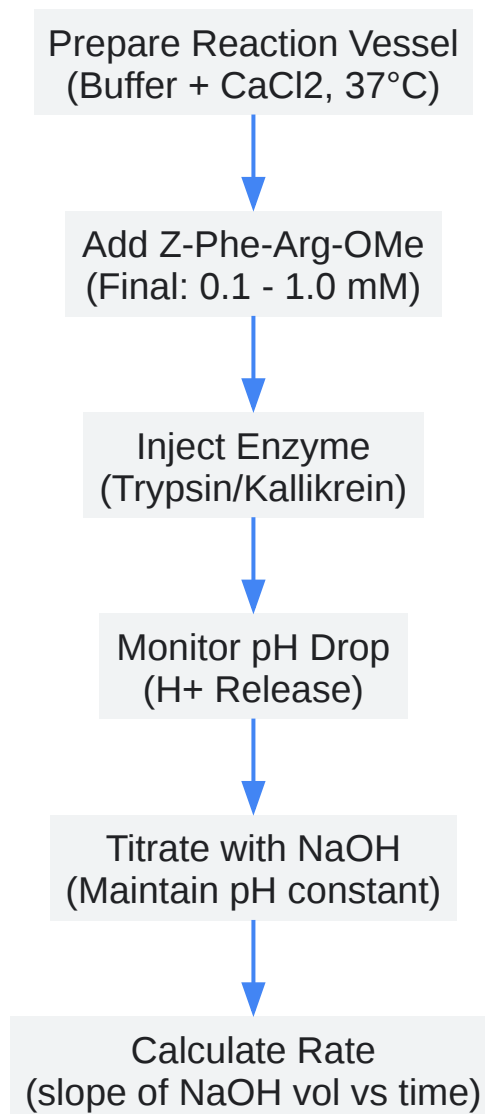
Reagents Preparation

- Substrate Stock (100 mM): Dissolve **Z-Phe-Arg-OMe HCl** in 100% DMSO. Store in aliquots at -20°C. Do not dissolve in water for storage.
- Assay Buffer: 5 mM Tris-HCl, 5 mM CaCl₂, 100 mM NaCl, pH 8.0. (Low buffering capacity is crucial for pH-stat methods).
- Titrant: 10 mM NaOH (standardized).

Assay Workflow

- Equilibration: Add 2.0 mL of Assay Buffer to the thermostatted reaction vessel (25°C or 37°C).
- Blanking: Adjust pH to 8.0. Monitor drift (spontaneous hydrolysis) for 2 minutes.
- Substrate Addition: Add Substrate Stock to final concentration (e.g., 1.0 mM).
- Enzyme Injection: Add enzyme (1-10 nM final).
- Measurement: The pH-stat titrator automatically adds NaOH to maintain pH 8.0.
- Calculation: Activity (Units) =

mol NaOH consumed per minute.



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Figure 2: Workflow for pH-stat determination of esterase activity.

Kinetic Analysis

To determine

and

:

- Perform the assay at 5-7 different substrate concentrations (ranging 0.5

to 5

).

- Plot Initial Velocity () vs. [Substrate].
- Fit to the Michaelis-Menten equation:
- Note: For Z-Phe-Arg-OMe with Kallikrein, is typically in the low micromolar range (5-50 M), indicating high affinity.

Handling and Storage

- Solid State: Stable for 1-2 years at -20°C if protected from moisture.
- In Solution: Methyl esters are unstable in aqueous alkaline solutions. Prepare working solutions immediately before use.
- Safety: Treat as a laboratory chemical. Avoid inhalation. The hydrolysis product (Methanol) is toxic in large quantities, though assay amounts are negligible.

References

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Sources

- [1. N-ALPHA-METHYL-L-ORNITHINE HYDROCHLORIDE CAS#: 16748-29-1 \[amp.chemicalbook.com\]](#)
- [2. N-ALPHA-METHYL-L-ORNITHINE HYDROCHLORIDE | 16748-29-1 \[chemicalbook.com\]](#)
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